molecular formula C10H18N2O2 B13495579 N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide

N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide

Cat. No.: B13495579
M. Wt: 198.26 g/mol
InChI Key: UQEYGTZEIYXLTN-UHFFFAOYSA-N
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Description

N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide is a chemical compound with a complex structure that includes a cyclopropane ring and a morpholine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide typically involves the reaction of cyclopropanecarboxylic acid with a morpholine derivative. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted morpholine derivatives.

Scientific Research Applications

N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-methylmorpholine
  • 2,6-dimethylmorpholine
  • 4-methylmorpholine

Uniqueness

N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring and a morpholine derivative. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications.

Properties

Molecular Formula

C10H18N2O2

Molecular Weight

198.26 g/mol

IUPAC Name

N-[(2-methylmorpholin-2-yl)methyl]cyclopropanecarboxamide

InChI

InChI=1S/C10H18N2O2/c1-10(6-11-4-5-14-10)7-12-9(13)8-2-3-8/h8,11H,2-7H2,1H3,(H,12,13)

InChI Key

UQEYGTZEIYXLTN-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCO1)CNC(=O)C2CC2

Origin of Product

United States

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